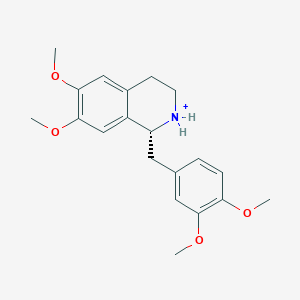

(R)-tetrahydropapaverine

Description

Contextualization within Benzylisoquinoline Alkaloid (BIA) Chemistry

Benzylisoquinoline alkaloids (BIAs) represent a large and diverse group of plant-derived specialized metabolites, with approximately 2,500 known structures. oup.com Many of these compounds, such as morphine, codeine, and papaverine (B1678415), have potent medicinal properties. oup.com Tetrahydropapaverine is a key intermediate in the biosynthesis of papaverine, a vasodilator, and is also a precursor for the synthesis of important pharmaceutical agents like atracurium (B1203153) and cisatracurium (B1209417), which are neuromuscular blocking agents. pnas.orgnih.gov

The biosynthesis of many BIAs begins with the common precursor (S)-norcoclaurine. sci-hub.se A series of enzymatic reactions, including methylations and cyclizations, lead to the formation of various BIA skeletons. While the biosynthesis of papaverine was once thought to proceed directly from the full O-methylation of norlaudanosoline to form tetrahydropapaverine, more recent research suggests a revised pathway involving (S)-reticuline as a key intermediate. researchgate.net This pathway involves the methylation of (S)-reticuline to (S)-laudanine, followed by another methylation to laudanosine (B1674548), and subsequent N-demethylation to yield tetrahydropapaverine. researchgate.net

Stereochemical Significance of the (R)-Configuration

The stereochemistry at the C1 position of the isoquinoline (B145761) core is a critical determinant of the biological activity and synthetic utility of tetrahydropapaverine. The (R)-configuration refers to the specific three-dimensional arrangement of the atoms around this chiral center. This specific arrangement is crucial for its role as a precursor in the synthesis of certain pharmaceuticals. For instance, the synthesis of the neuromuscular blocking agent cisatracurium besylate specifically requires the (R)-enantiomer of tetrahydropapaverine. acs.org

The distinct stereochemistry of (R)-tetrahydropapaverine influences its interaction with biological targets and its utility in asymmetric synthesis. The development of methods to selectively synthesize or resolve the (R)-enantiomer from a racemic mixture is an active area of research. acs.orgacs.org

Role as a Chiral Intermediate in Advanced Organic Synthesis

The enantiomerically pure this compound is a valuable chiral building block in advanced organic synthesis. Its defined stereocenter allows for the construction of complex molecules with specific stereochemical requirements. One of the most prominent applications is in the synthesis of cisatracurium besylate, a widely used muscle relaxant. acs.orginnospk.com The synthesis involves the use of this compound as a key intermediate to ensure the correct stereochemistry of the final drug product. acs.org

Furthermore, derivatives of this compound have been explored as organocatalysts in asymmetric reactions. researchgate.netresearchgate.net For example, prolinamide derivatives of this compound have been tested as catalysts in the asymmetric Aldol (B89426) reaction, demonstrating the potential of this scaffold in developing new catalytic systems. researchgate.netresearchgate.net The ability to induce chirality in other molecules highlights the importance of this compound as a versatile tool for synthetic chemists.

Data Tables

Table 1: Chemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound HCl |

| Molecular Formula | C₂₀H₂₅NO₄ nih.gov | C₂₀H₂₆ClNO₄ innospk.com |

| Molecular Weight | 343.4 g/mol nih.gov | 379.878 g/mol innospk.com |

| CAS Number | 50896-90-7 chemicalbook.com | 54417-53-7 innospk.com |

| Appearance | - | White to off-white powder innospk.com |

| Density | - | 1.12 g/cm³ innospk.com |

| Boiling Point | - | 475.8ºC at 760 mmHg innospk.com |

| Flash Point | - | 202.7ºC innospk.com |

| Refractive Index | - | 1.549 innospk.com |

Table 2: Research Findings on the Synthesis of this compound

| Research Focus | Key Findings | Reference |

| Practical Process Development | A one-pot synthesis of tetrahydropapaverine hydrochloride was developed from commercially available starting materials. A resolution process using N-acetyl-d-phenylalanine yielded this compound with 28.1% yield and 98.0% enantiomeric excess (ee). | acs.orgacs.org |

| Resolution of Racemates | N-acetyl-L-leucine was used as a resolving agent to separate this compound from a racemic mixture, achieving a purity of 99.9% and a yield of 38.6%. | globethesis.com |

| Asymmetric Hydrogenation | Chiral ruthenium complexes were used to catalyze the asymmetric hydrogenation of enamides, producing this compound with up to 95% ee after deacetylation. | mcmaster.ca |

| Biocatalytic Synthesis | Engineered E. coli strains have been used for the stepwise fermentation to produce (R,S)-tetrahydropapaverine. | researchgate.net |

| De Novo Microbial Biosynthesis | De novo biosynthesis of (S)-tetrahydropapaverine has been achieved in yeast, demonstrating the potential for microbial production of this important intermediate. | pnas.orgpnas.org |

Strategies for Enantioselective Synthesis

The creation of the specific stereogenic center at the C(1) position of the tetrahydroisoquinoline core is the primary challenge in the synthesis of this compound. researchgate.net Various enantioselective methods have been explored to achieve high stereochemical purity.

Asymmetric Catalytic Hydrogenation Approaches

Asymmetric catalytic hydrogenation is a powerful and widely used method for establishing the desired stereochemistry in the synthesis of this compound and related isoquinoline alkaloids. pnas.orgacs.org This approach typically involves the reduction of a prochiral precursor, such as an enamide or an imine, using a chiral catalyst.

Chiral complexes of rhodium (Rh) and ruthenium (Ru) are highly effective catalysts for the asymmetric hydrogenation of precursors to tetrahydropapaverine. pnas.orgajchem-b.com Ruthenium catalysts, in particular, have demonstrated a broad scope and high efficiency. pnas.org For instance, Ru(II) complexes bearing the chiral phosphine (B1218219) ligand BINAP are excellent for the hydrogenation of N-acylated benzylidene-tetrahydroisoquinolines, yielding the desired N-protected tetrahydropapaverine with nearly 100% enantiomeric excess (ee). pnas.orgsemanticscholar.org

The choice of the metal center can influence the stereochemical outcome. While both Rh and Ru catalysts can be effective, Ru complexes often provide superior results for a wider range of substrates in isoquinoline alkaloid synthesis. pnas.orgtesisenred.net The reaction with a BINAP-Rh catalyst may proceed with lower enantioselectivity and an opposite sense of asymmetric induction compared to the corresponding BINAP-Ru catalyst. researchgate.net

Table 1: Comparison of Chiral Rhodium and Ruthenium Catalysts in Asymmetric Hydrogenation

| Catalyst Type | Chiral Ligand | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ruthenium | BINAP | N-acylated benzylidene-tetrahydroisoquinolines | Up to 100% | pnas.orgsemanticscholar.org |

| Rhodium | BINAP | Enamides | Lower than Ru-BINAP | researchgate.net |

| Iridium | Chiral Spiro Phosphoramidite | 3,4-Dihydroisoquinolines | 85-99% | researchgate.net |

A significant advantage of using catalysts like BINAP-Ru is the predictability of the stereochemical outcome. researchgate.net A mnemonic device has been developed to predict the enantiofacial selection of the BINAP-Ru catalyzed hydrogenation, which is crucial for reliably producing either the (R) or (S) isomer by selecting the appropriate enantiomer of the BINAP ligand. researchgate.net This predictability stems from a well-understood "monohydride/unsaturate mechanism". pnas.org Computational models and machine learning have also been applied to predict the stereochemical outcomes of such hydrogenations with a high degree of accuracy, with some models having a mean unsigned error within a range that allows for precise prediction of enantiomeric excess. nih.govacs.org

Chiral Rhodium and Ruthenium Complexes in Reduction Reactions

Pictet-Spengler Ring Closure Reactions with Optically Active Components

The Pictet-Spengler reaction is a fundamental method for synthesizing tetrahydroisoquinolines. wikipedia.orgnih.gov It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org To achieve enantioselectivity, this reaction can be performed using optically active components, where a chiral auxiliary is incorporated into either the amine or the carbonyl reactant. clockss.orgmcmaster.ca This strategy has been successfully applied to the synthesis of various chiral isoquinoline alkaloids. clockss.orgresearchgate.net The use of natural amino acids or carbohydrates as chiral building blocks is a common approach in this context. clockss.org While highly effective for electron-rich aromatic rings like indoles, the reaction with less nucleophilic rings, such as the phenyl group in the precursors to tetrahydropapaverine, may require stronger acidic conditions and higher temperatures. wikipedia.org

Reductions of Chiral Dihydroisoquinolines and Dihydroisoquinolinium Salts

Another established route to enantiomerically enriched tetrahydroisoquinolines involves the reduction of chiral 3,4-dihydroisoquinolines or their corresponding dihydroisoquinolinium salts. researchgate.netmcmaster.ca This method relies on the pre-existence of a chiral center in the molecule, which then directs the stereochemical outcome of the reduction of the C=N double bond. clockss.org The Bischler-Napieralski reaction is a common preceding step to generate the dihydroisoquinoline intermediate. researchgate.netclockss.org The reduction itself can be carried out using various reducing agents, and the stereoselectivity is governed by the nature of the chiral auxiliary present in the substrate. clockss.orgmcmaster.ca

Stereoselective Photocyclization Techniques

Stereoselective photocyclization of enamides represents a more specialized approach to constructing the chiral tetrahydroisoquinoline skeleton. clockss.orgmcmaster.cadntb.gov.ua This method has been utilized in the synthesis of various isoquinoline alkaloids. dntb.gov.uaacs.org For example, the photocyclization of an enamide derived from L-3,4-dimethoxyphenylalanine has been employed in the synthesis of (S)-xylopinine, a related alkaloid. clockss.org This technique offers a unique way to form the crucial C-C bond and set the stereocenter under photochemical conditions. dntb.gov.ua

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H26NO4+ |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium |

InChI |

InChI=1S/C20H25NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-6,10-12,16,21H,7-9H2,1-4H3/p+1/t16-/m1/s1 |

InChI Key |

YXWQTVWJNHKSCC-MRXNPFEDSA-O |

SMILES |

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CC[NH2+]2)OC)OC)OC |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@@H]2C3=CC(=C(C=C3CC[NH2+]2)OC)OC)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CC[NH2+]2)OC)OC)OC |

Origin of Product |

United States |

Chemical Synthesis Methodologies of R Tetrahydropapaverine

The synthesis of the specific stereoisomer (R)-tetrahydropapaverine, an important intermediate for various pharmaceuticals, is approached through two primary strategies: direct asymmetric synthesis to create the desired enantiomer, or the resolution of a racemic mixture. google.comnih.gov

Biosynthetic Pathways of Tetrahydropapaverine

Natural Occurrence and Origin in Plants (e.g., Papaver somniferum)

(R)-Tetrahydropapaverine, along with its related alkaloids, is naturally produced in plants, most notably the opium poppy (Papaver somniferum). nih.govpnas.org This species is a well-known source of a wide array of benzylisoquinoline alkaloids (BIAs), including medicinally significant compounds like morphine and papaverine (B1678415). nih.govroyalsocietypublishing.org Tetrahydropapaverine serves as a direct precursor in the biosynthesis of papaverine. pnas.orgnih.govnih.gov The entire biosynthetic pathway, from simple amino acid precursors to the final complex alkaloids, occurs within specialized cells of the plant. royalsocietypublishing.org While P. somniferum is the most prominent source, related alkaloids are found in other members of the Papaveraceae and Ranunculaceae families. nih.govresearchgate.net

Elucidation of Biosynthetic Routes

The precise biosynthetic route to tetrahydropapaverine has been a topic of scientific investigation, with evidence supporting two primary, distinct pathways. pnas.orgencyclopedia.pub These routes are generally distinguished by whether the nitrogen atom of the isoquinoline (B145761) core is methylated early in the pathway or remains as a secondary amine until later stages. pnas.org Initial hypotheses suggested norlaudanosoline as the central precursor, but subsequent experimental data using stable isotope-labeled precursors have led to a revised understanding of the pathways. nih.govnih.govresearchgate.net Modern research, including precursor feeding studies in Papaver seedlings and gene silencing experiments, has clarified the roles of key intermediates and enzymes. nih.govplos.org The two proposed routes are known as the N-methylated (NCH3) pathway and the N-desmethylated (NH) pathway. pnas.orgresearchgate.netplos.org

The N-methylated pathway proceeds through intermediates that carry a methyl group on the nitrogen atom. nih.govresearchgate.net This route begins with the pivotal branch-point intermediate (S)-reticuline, a precursor for a multitude of benzylisoquinoline alkaloids. nih.govnih.gov In this pathway, (S)-reticuline is first methylated at the 7-hydroxyl group to produce (S)-laudanine. nih.govscite.ai A subsequent methylation at the 3'-hydroxyl group converts (S)-laudanine into (S)-laudanosine. nih.govnih.gov The final step to yield tetrahydropapaverine in this sequence is the removal of the methyl group from the nitrogen atom of laudanosine (B1674548). nih.govnih.govresearchgate.net Feeding studies using labeled (S)-reticuline in poppy plants have shown its conversion into laudanine (B1197096), laudanosine, and ultimately tetrahydropapaverine, providing strong evidence for this route. nih.gov

The enzymatic transformations in the N-methylated pathway are catalyzed by specific methyltransferases. frontiersin.org These enzymes play a critical role in diversifying the structures of secondary metabolites. frontiersin.org

Reticuline 7-O-methyltransferase (7OMT) : This enzyme catalyzes the first committed step in this branch of the pathway, transferring a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the 7-hydroxyl group of (S)-reticuline to form (S)-laudanine. nih.govresearchgate.netoup.commdpi.com The gene encoding for (R,S)-reticuline 7-O-methyltransferase has been cloned from Papaver somniferum and the recombinant enzyme has been characterized. expasy.orgnih.gov

3′-O-methyltransferase (3'OMT) : Following the formation of laudanine, a 3'-O-methyltransferase catalyzes the methylation of the 3'-hydroxyl group to yield laudanosine. researchgate.netoup.commdpi.com The enzyme responsible for this step in papaverine biosynthesis has not been definitively characterized, though some O-methyltransferases in poppy show promiscuous activity. pnas.orgfrontiersin.org

A crucial and defining step of the NCH3 pathway is the N-demethylation of the fully methylated intermediate, laudanosine. nih.govnih.gov This reaction removes the N-methyl group to form tetrahydropapaverine, which is a secondary amine. nih.govsmolecule.com The existence of this demethylation step has been demonstrated through labeling experiments where doubly-labeled laudanosine was converted to singly-labeled tetrahydropapaverine. nih.gov Despite clear evidence for this reaction occurring in vivo, the specific enzyme that catalyzes the N-demethylation of laudanosine in Papaver somniferum remains uncharacterized. pnas.org

An alternative route, known as the N-desmethylated (NH) pathway, has also been proposed. pnas.orgencyclopedia.pubresearchgate.net This pathway involves intermediates that lack the N-methyl group present in the NCH3 route. encyclopedia.pub The biosynthesis is hypothesized to proceed via (S)-norreticuline, the N-demethylated analogue of reticuline. pnas.orgroyalsocietypublishing.org In this route, norreticuline (B8769265) is first methylated at the 7-hydroxyl position by norreticuline-7-O-methyltransferase (N7OMT) to form norlaudanine. royalsocietypublishing.orguniprot.org A subsequent 3'-O-methylation would then convert norlaudanine directly to tetrahydropapaverine. royalsocietypublishing.org While some evidence from feeding experiments and gene suppression studies supports this pathway, other research using Papaver seedlings has suggested that norreticuline does not play a significant role in papaverine biosynthesis, favoring the N-methylated pathway instead. nih.govnih.govresearchgate.net However, recent successful efforts to reconstruct the pathway in engineered yeast have utilized the N-desmethylated route, indicating its viability. pnas.orgnih.gov

The biosynthesis of tetrahydropapaverine involves a series of precursor molecules and intermediates, starting from the amino acid L-tyrosine. royalsocietypublishing.orgencyclopedia.pubmdpi.com

Norcoclaurine : The biosynthesis of virtually all benzylisoquinoline alkaloids begins with the condensation of two tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). oup.commdpi.com This reaction is catalyzed by norcoclaurine synthase (NCS) to produce the foundational BIA scaffold, (S)-norcoclaurine. nih.govresearchgate.netnih.govnih.gov

Laudanine : This N-methylated alkaloid is a key intermediate in the NCH3 pathway, formed from the 7-O-methylation of (S)-reticuline. nih.govnih.gov

Laudanosine : As the fully O-methylated and N-methylated product in the NCH3 pathway, laudanosine is the direct precursor that undergoes N-demethylation to form tetrahydropapaverine. nih.govnih.govscite.ai

Dihydropapaverine : Tetrahydropapaverine is an intermediate for the production of papaverine. nih.gov The aromatization of the tetrahydropapaverine ring system proceeds via an intermediate, 1,2-dihydropapaverine, which is subsequently dehydrogenated to yield the final papaverine product. nih.govnih.govscite.ai

Data Tables

Table 1: Key Enzymes in Tetrahydropapaverine Biosynthesis

| Enzyme Name | Abbreviation | Pathway | Reaction Catalyzed |

| Norcoclaurine Synthase | NCS | Common | Condensation of dopamine and 4-HPAA to form (S)-norcoclaurine. nih.gov |

| Reticuline 7-O-methyltransferase | 7OMT | N-Methylated | Methylation of (S)-reticuline to (S)-laudanine. researchgate.netoup.com |

| 3′-O-methyltransferase | 3'OMT | Both | Methylation of the 3'-hydroxyl group of laudanine or norlaudanine. royalsocietypublishing.orgoup.com |

| Laudanosine Demethylase | LdM | N-Methylated | N-demethylation of laudanosine to tetrahydropapaverine (uncharacterized). pnas.org |

| Norreticuline 7-O-methyltransferase | N7OMT | N-Desmethylated | Methylation of norreticuline to norlaudanine. royalsocietypublishing.orguniprot.org |

Table 2: Precursors and Intermediates in Tetrahydropapaverine Biosynthesis

| Compound | Role | Pathway(s) |

| (S)-Norcoclaurine | Central precursor to all BIAs. nih.govoup.com | Common |

| (S)-Reticuline | Key branch-point intermediate. nih.govnih.gov | N-Methylated |

| (S)-Norreticuline | Hypothesized intermediate, N-demethylated analogue of reticuline. pnas.orgroyalsocietypublishing.org | N-Desmethylated |

| (S)-Laudanine | Intermediate formed from (S)-reticuline. nih.govnih.gov | N-Methylated |

| (S)-Laudanosine | Direct precursor to tetrahydropapaverine via N-demethylation. nih.govnih.gov | N-Methylated |

| (S)-Norlaudanine | Intermediate formed from norreticuline. royalsocietypublishing.org | N-Desmethylated |

| 1,2-Dihydropapaverine | Intermediate in the final oxidation of tetrahydropapaverine to papaverine. nih.govnih.gov | Both |

Role of Key Enzymes (e.g., Reticuline 7-O-methyltransferase, 3′-O-methyltransferase)

Stereospecificity of Enzymatic Reactions in Biosynthesis

The biosynthesis of benzylisoquinoline alkaloids (BIAs), including this compound, is characterized by a high degree of stereospecificity, which is crucial for determining the final structure and activity of the molecule. The foundational step in the BIA pathway is the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine, a reaction catalyzed by norcoclaurine synthase (NCS). mdpi.com This enzymatic reaction is highly stereospecific, yielding the (S)-enantiomer which is the precursor for a vast array of over 2,500 BIAs. mdpi.comnih.gov

The stereochemistry of the initial (S)-norcoclaurine product is critical, as it dictates the stereochemical outcome of subsequent enzymatic transformations in the pathway. mdpi.com The active site of NCS, featuring key amino acid residues such as a tyrosine, a lysine, an aspartic acid, and a glutamic acid, enforces the stereoselective cyclization. nih.gov Specifically, residues like Glu110 and Lys122 are instrumental in the catalytic mechanism that leads to the S-stereospecific product. mdpi.com

While the natural pathway predominantly leads to (S)-configured alkaloids, the promiscuity of certain enzymes can be exploited. For instance, norcoclaurine synthase has been shown to accept a range of aldehyde substrates, in some cases with kinetic resolution where the (R)-enantiomer of a chiral aldehyde is preferentially accepted. bbk.ac.uk This enzymatic flexibility is a key area of research for producing non-natural BIA analogues. bbk.ac.ukfrontiersin.org However, the core biosynthetic pathway leading to most naturally occurring BIAs strictly follows the initial (S)-configuration set by NCS. mdpi.com

Heterologous Biosynthesis and Metabolic Engineering

The production of this compound and related BIAs through microbial fermentation has emerged as a promising alternative to extraction from plant sources, which is often inefficient. pharm.or.jpfrontiersin.org Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae allows for the reconstruction of BIA biosynthetic pathways in a controlled environment. nih.govfrontiersin.org

Microbial Production Systems (e.g., Engineered Yeast, Escherichia coli)

Both E. coli and S. cerevisiae have been successfully engineered to produce BIAs. berkeley.edu E. coli is favored for its well-understood genetics, rapid growth, and cost-effective cultivation. frontiersin.org Researchers have successfully reconstructed the pathway to produce (R,S)-tetrahydropapaveroline, a precursor to tetrahydropapaverine, in E. coli starting from simple carbon sources like glycerol. frontiersin.orgresearchgate.net Furthermore, E. coli has been engineered to produce (S)-reticuline, a key BIA intermediate, from dopamine. pnas.org

Saccharomyces cerevisiae (baker's yeast) is another popular host, particularly because as a eukaryote, it possesses endomembrane systems like the endoplasmic reticulum, which are beneficial for the functional expression of plant cytochrome P450 enzymes that are common in BIA pathways. nih.govberkeley.edu Yeast has been engineered for the de novo biosynthesis of (S)-tetrahydropapaverine (THP), achieving a titer of 121 µg/L after extensive strain engineering. pnas.orgnih.gov This demonstrates the potential of yeast as a platform for producing complex plant-derived molecules. nih.govnih.gov

Enzyme Engineering for Improved Nonnative Activity

A significant challenge in heterologous biosynthesis is that enzymes from the native plant pathway may not function optimally in a microbial host or may not have the desired substrate specificity for a reconstructed pathway. pnas.orgpnas.org Protein engineering is a powerful tool to overcome these limitations. For instance, to achieve the de novo biosynthesis of THP in yeast, researchers developed variants of two enzymes with enhanced activity on non-native substrates. pnas.orgnih.gov A variant of scoulerine (B1208951) 9-O-methyltransferase was engineered to be capable of O-methylating 1-benzylisoquinoline (B1618099) alkaloids at the 3′ position, a crucial step for THP biosynthesis. pnas.orgnih.gov Similarly, a variant of N-methylcoclaurine hydroxylase was developed to act on coclaurine, enabling the production of norreticuline. pnas.orgnih.gov These engineered enzymes were instrumental in bypassing gaps in the known biosynthetic pathway. pnas.org

Pathway Reconstruction and Optimization in Microbial Hosts

Reconstructing the BIA pathway in a microbial host involves expressing a series of heterologous genes encoding the necessary biosynthetic enzymes. pharm.or.jpresearchgate.net For example, to produce (S)-reticuline in E. coli, genes for monoamine oxidase (MAO), norcoclaurine synthase (NCS), norcoclaurine 6-O-methyltransferase (6OMT), coclaurine-N-methyltransferase (CNMT), and 3′-hydroxy-N-methylcoclaurine-4′-O-methyltransferase (4′OMT) were expressed. researchgate.net

Optimization of these reconstructed pathways is critical for achieving high yields. Strategies include balancing enzyme expression levels, which can be tuned to avoid the accumulation of toxic intermediates and to direct metabolic flux towards the desired product. nih.gov For example, identifying that certain enzyme variants from Papaver somniferum had superior properties compared to those from Thalictrum flavum in the engineered pathway was a key optimization step. nih.gov

Strategies for Overcoming Metabolic Bottlenecks and Inhibitions

Metabolic bottlenecks are common in engineered pathways and can severely limit product yield. nih.gov These can arise from inefficient enzymes, accumulation of toxic intermediates, or feedback inhibition. nih.govfrontiersin.org One strategy to overcome these issues is to knock out competing pathways in the host organism. frontiersin.org For instance, in yeast, knocking out multidrug resistance (MDR) transporters has been shown to improve the flux through the BIA pathway by preventing the export of pathway intermediates out of the cell. pnas.orgpnas.org This single modification led to a significant increase in THP production. pnas.org Another approach involves the use of feedback-resistant versions of enzymes in the host's primary metabolism to increase the supply of precursors like tyrosine. frontiersin.org

Application of Multi-Strain and Stepwise Fermentation Methods

Complex biosynthetic pathways can be difficult to reconstruct in a single microbial strain due to metabolic burden and potential for undesirable side reactions. bohrium.com A powerful strategy to circumvent these problems is the use of multi-strain consortia or stepwise fermentation. In a stepwise approach, different parts of the biosynthetic pathway are separated into different microbial strains. bohrium.com For example, the production of (R,S)-tetrahydropapaveroline was significantly improved by using a two-step culture method. bohrium.com In the first step, an engineered E. coli strain was used to produce dopamine. bohrium.com The supernatant from this culture was then fed to a second engineered strain to produce (R,S)-THP, reaching a yield of 287 mg/L. bohrium.com This method allows for the optimization of each step independently and can prevent issues like the oxidation of the final product by an enzyme required in an earlier step. bohrium.com Similarly, co-culture systems of E. coli and S. cerevisiae have been used to produce various BIAs, leveraging the strengths of each organism. frontiersin.orgpnas.org

Data Tables

Table 1: Examples of Engineered Microbial Systems for BIA Production

| Product | Host Organism | Precursor/Carbon Source | Key Engineering Strategies | Final Titer | Reference |

|---|---|---|---|---|---|

| (S)-Tetrahydropapaverine | Saccharomyces cerevisiae | Glucose (de novo) | Protein engineering of two enzymes, knockout of MDR transporters | 121 µg/L | pnas.org, nih.gov |

| (R,S)-Tetrahydropapaveroline | Escherichia coli | Glycerol | Stepwise fermentation (two-strain system) | 287 mg/L | bohrium.com |

| (S)-Reticuline | Escherichia coli | Dopamine | Expression of five biosynthetic genes | 55 mg/L | pnas.org |

| Magnoflorine | E. coli & S. cerevisiae co-culture | Dopamine | Two-stage microbial reaction | 7.2 mg/L | frontiersin.org |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-hydroxyphenylacetaldehyde |

| (S)-norcoclaurine |

| (S)-reticuline |

| (R,S)-tetrahydropapaveroline |

| Coclaurine |

| Dopamine |

| Glycerol |

| Magnoflorine |

| Norreticuline |

| Scoulerine |

| Tetrahydropapaverine |

R Tetrahydropapaverine As a Key Intermediate in Chemical Synthesis

Precursor in the Synthesis of Other Benzylisoquinoline Alkaloids

The fundamental structure of (R)-tetrahydropapaverine provides a versatile scaffold for the elaboration into other members of the extensive benzylisoquinoline alkaloid family.

Conversion to Papaverine (B1678415) and its Derivatives

Papaverine is an opium alkaloid that results from the aromatization of the tetrahydropapaverine core. In nature, this process is stereospecific, with biosynthetic pathways in the opium poppy (Papaver somniferum) converting (S)-tetrahydropapaverine to papaverine, while the (R)-enantiomer is largely inactive in this biological system. nih.gov The biosynthetic route involves the N-demethylation of (S)-laudanosine to yield (S)-tetrahydropapaverine, which is then dehydrogenated via a 1,2-dihydropapaverine intermediate to form papaverine. nih.govnih.gov

Chemically, however, the conversion can be achieved from either enantiomer through oxidation. The aromatization of the dihydropyridine (B1217469) ring of the tetrahydroisoquinoline system can be accomplished using various oxidizing agents. For instance, a one-step chemical oxidation using hydrogen peroxide has been demonstrated to convert biosynthetically produced (S)-tetrahydropapaverine into papaverine. pnas.orgnih.gov This type of chemical dehydrogenation is not inherently stereospecific to the starting material's configuration at C-1 and can be applied to aromatize the this compound scaffold as well. Furthermore, studies on the enzymatic system in Papaver somniferum have shown that it can convert various synthetic tetrahydropapaverine analogs into their corresponding papaverine derivatives, indicating some flexibility in substrate recognition, though the natural process favors the (S)-isomer. acs.org

Relationship to Decumbensine and Ophiocarpine (B1252950) Synthesis

This compound serves as a valuable chiral starting material for the asymmetric synthesis of more complex alkaloids like decumbensine and ophiocarpine. Decumbensine is a simple 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) alkaloid, making this compound a structurally analogous and stereochemically appropriate precursor. mcmaster.ca

Ophiocarpine belongs to the tetrahydroprotoberberine class of alkaloids, which are formed by an oxidative cyclization of a benzylisoquinoline precursor to create an additional ring system. mcmaster.ca The synthesis of intermediates potentially useful for the asymmetric synthesis of (1R,7'R)-decumbensine and (13R,14R)-ophiocarpine has been described, highlighting the utility of chiral benzylisoquinolines in these routes. mcmaster.ca The synthesis of ophiocarpine requires the formation of a bond between the nitrogen atom and the benzyl (B1604629) ring, a transformation for which a pre-existing, correctly configured benzylisoquinoline core like this compound is an ideal starting point.

Production of Laudanosine (B1674548)

Laudanosine, or N-methyltetrahydropapaverine, is a benzyltetrahydroisoquinoline alkaloid found in small quantities in opium. researchgate.net Its synthesis from tetrahydropapaverine is a direct and common chemical transformation. The production of (R)-laudanosine is achieved through the N-methylation of the secondary amine of this compound. researchgate.net This reaction is typically performed using a methylating agent, such as formaldehyde (B43269) via reductive amination, to introduce a methyl group onto the nitrogen atom of the isoquinoline (B145761) ring system. researchgate.net

Chiral Building Block for Complex Molecules

The defined stereochemistry of this compound makes it an essential chiral building block for the synthesis of complex pharmaceutical molecules where specific stereoisomers are required for therapeutic activity.

Synthesis of Neuromuscular Blocking Agents (e.g., Cisatracurium (B1209417) Besylate, Atracurium)

This compound is a key intermediate in the synthesis of the neuromuscular blocking agent cisatracurium besylate. acs.orgresearchgate.net The parent drug, atracurium (B1203153) besylate, is a mixture of ten stereoisomers derived from the use of racemic (±)-tetrahydropapaverine in its synthesis. justia.comgoogle.comgoogleapis.com It was later discovered that one specific isomer, the (1R-cis, 1'R-cis) isomer known as cisatracurium, is responsible for most of the desired pharmacological activity with fewer side effects.

The industrial synthesis of cisatracurium besylate relies on obtaining enantiomerically pure this compound. This is typically achieved through the resolution of racemic tetrahydropapaverine using a chiral resolving agent, such as N-acetyl-L-leucine or N-acetyl-D-phenylalanine. acs.orgjustia.comdrugfuture.com This process selectively crystallizes the desired this compound salt, which is then isolated and converted back to the free base.

The synthesis proceeds with the coupling of two molecules of this compound with a linking molecule, commonly 1,5-pentamethylene diacrylate. justia.comdrugfuture.com This is followed by quaternization of the two tertiary nitrogen atoms with methyl benzenesulfonate (B1194179) to yield the final cisatracurium besylate molecule. drugfuture.comgoogle.com

| Starting Material | Key Reagents | Product |

| (±)-Tetrahydropapaverine | N-acetyl-L-leucine | This compound |

| This compound | 1,5-Pentanediol diacrylate, Methyl benzenesulfonate | Cisatracurium Besylate |

| (±)-Tetrahydropapaverine | 1,5-Pentanediol diacrylate, Methyl benzenesulfonate | Atracurium Besylate (Isomer Mixture) |

Synthetic Approaches to Morphine Analogues (e.g., Morphinans, Benzomorphans)

While the natural biosynthesis of morphine in the opium poppy proceeds from (R)-reticuline, the fundamental benzylisoquinoline structure of this compound makes it a relevant starting point for synthetic approaches to morphine analogues like morphinans and benzomorphans. acs.orgroyalsocietypublishing.org The critical step in forming the characteristic tetracyclic core of the morphinan (B1239233) skeleton is the Grewe cyclization, an acid-catalyzed intramolecular cyclization of a benzylisoquinoline derivative. acs.orgwikipedia.orgjuniperpublishers.com

To be used in a Grewe-type cyclization for morphinan synthesis, this compound would require chemical modification, specifically the demethylation of one of the methoxy (B1213986) groups on each aromatic ring to yield free phenolic hydroxyl groups, which are necessary for the cyclization to occur. Synthetic strategies have been developed for a variety of optically active benzomorphans and morphinans using enantioselective hydrogenation of benzylisoquinoline precursors, demonstrating the utility of this class of compounds as synthetic platforms. acs.orgresearchgate.netresearchgate.net The Grewe synthesis of benzomorphans is a general method, and its application to appropriately substituted tetrahydropyridines (related to the tetrahydroisoquinoline core) has led to the creation of hundreds of such compounds. scribd.com Therefore, this compound represents a valuable, stereochemically defined template for the synthetic elaboration into these potent analgesic classes.

Preparation of Modified Tetrahydroisoquinoline Alkaloids

This compound, also known as (R)-Norlaudanosine, serves as a valuable chiral building block in the synthesis of a variety of modified tetrahydroisoquinoline alkaloids. Its core structure can be chemically altered at several positions, most notably at the secondary amine (N-2), or through oxidation of the heterocyclic ring, to produce novel derivatives. These modifications are pursued to create compounds with unique chemical properties or to build more complex alkaloid structures.

N-Substituted Derivatives

The secondary amine of the this compound ring system is a common site for chemical modification. This allows for the introduction of a wide range of functional groups, leading to the creation of amides, carbamates, and other N-substituted derivatives.

One area of research has focused on the synthesis of N-carbamoyl and N-thiocarbamoyl derivatives. arkat-usa.org The reaction of tetrahydropapaverine with various aromatic isocyanates or isothiocyanates in acetonitrile (B52724) yields the corresponding N-substituted products. arkat-usa.org This straightforward condensation provides a route to a library of modified alkaloids. arkat-usa.org For example, the reaction with p-chlorophenyl isocyanate produces 1-(3,4-dimethoxybenzyl)-2-(4-chlorophenylcarbamoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in high yield. arkat-usa.org

Table 1: Synthesis of N-Aryl Carbamoyl Derivatives of Tetrahydropapaverine arkat-usa.org

| Reactant (Aryl Isocyanate) | Product | Yield (%) |

| p-Chlorophenyl isocyanate | 1-(3,4-dimethoxybenzyl)-2-(4-chlorophenylcarbamoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 87 |

| Phenyl isocyanate | 1-(3,4-dimethoxybenzyl)-2-(phenylcarbamoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 85 |

| p-Tolyl isocyanate | 1-(3,4-dimethoxybenzyl)-2-(4-methylphenylcarbamoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 88 |

| p-Methoxyphenyl isocyanate | 1-(3,4-dimethoxybenzyl)-2-(4-methoxyphenylcarbamoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 86 |

In another synthetic application, this compound has been used as a scaffold to create novel organocatalysts. researchgate.net Prolinamide derivatives were synthesized by condensing this compound with proline, forming peptide-like structures. These hybrid molecules were then tested for their catalytic activity. researchgate.net

Dimeric Tetrahydroisoquinolines

This compound is a crucial intermediate in the industrial synthesis of the neuromuscular blocking agent cisatracurium and its related compounds. The synthesis involves the coupling of two this compound units via a linker molecule.

The process involves reacting this compound with a diester, such as 1,5-pentamethylene diacrylate. google.comgoogle.com This reaction results in the formation of a dimeric tertiary amine, which connects the two isoquinoline moieties. google.com The resulting molecule, a bis-tetrahydroisoquinoline, is a direct precursor to atracurium. Subsequent treatment with methyl benzenesulfonate leads to the formation of the final quaternary ammonium (B1175870) salt. google.com

Table 2: Key Reaction for Dimeric Alkaloid Synthesis google.comgoogle.com

| This compound Reactant | Coupling Agent | Product Intermediate |

| This compound | 1,5-Pentanediol diacrylate | N,N'-4,10-dioxa-3,11-dioxotridecylene-1,13-bis-tetrahydropapaverine |

| This compound | 3-Bromopropionic acid followed by 1,5-pentanediol | Pentamethylene bis(1R-1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate) |

Oxidized Derivatives

The tetrahydroisoquinoline core of this compound can be aromatized to yield papaverine, a naturally occurring benzylisoquinoline alkaloid. This transformation is an oxidative dehydrogenation reaction.

Chemical methods for this oxidation have been developed, for instance, using elemental sulfur in a suitable solvent like toluene (B28343) or 1,4-dioxane (B91453) under reflux conditions. google.com This process selectively dehydrogenates the heterocyclic ring to create the fully aromatic isoquinoline system of papaverine. google.com Research has also demonstrated that this oxidation can be accomplished using hydrogen peroxide under controlled temperature and pH. nih.gov The reaction proceeds through a 1,2-dihydropapaverine intermediate before yielding the final papaverine product. nih.gov

Table 3: Oxidation of this compound

| Starting Material | Reagent/Conditions | Major Product |

| This compound | Hydrogen Peroxide, 85°C nih.gov | Papaverine |

| This compound | Elemental Sulfur, Toluene (reflux) google.com | 3,4-Dihydropapaverine / Papaverine |

Catalytic Applications of R Tetrahydropapaverine Derivatives

Development of Organocatalysts

The development of organocatalysts derived from (R)-tetrahydropapaverine has primarily focused on creating hybrid molecules that combine the chiral backbone of the alkaloid with other known catalytic motifs. researchgate.netresearchgate.net A significant strategy involves the synthesis of prolinamide derivatives. researchgate.netresearchgate.netresearchgate.net In this approach, the this compound unit is chemically linked to L-proline, a well-established amino acid catalyst, through an amide bond. researchgate.netresearchgate.net This creates a new class of hybrid catalysts where the this compound core acts as a chiral controller, influencing the stereochemical outcome of the catalyzed reaction. researchgate.net The synthesis has been extended to produce not only monopeptide derivatives but also di- and tripeptide analogues, allowing for a systematic investigation of the catalyst structure on its activity and selectivity. researchgate.netresearchgate.netresearchgate.net

Asymmetric Aldol (B89426) Reaction Catalysis

The asymmetric aldol reaction, a powerful method for constructing chiral β-hydroxy ketones, has been a key testing ground for these novel this compound-based organocatalysts. researchgate.netresearchgate.netresearchgate.net

Hybrid molecules combining this compound and L-proline (prolinamides) have been successfully employed as organocatalysts in the direct asymmetric aldol reaction between ketones and aldehydes. researchgate.netresearchgate.netresearchgate.net These catalysts leverage the enamine-based catalytic cycle, a mechanism well-documented for proline and its derivatives. mdpi.commdpi.com The this compound-prolinamide hybrids were systematically tested in reactions involving various ketones and aldehydes to evaluate their catalytic efficacy. researchgate.netresearchgate.netresearchgate.net Research has shown that these derivatives are effective in promoting the reaction, with one particular prolinamide catalyst affording the desired aldol product with an enantiomeric excess (ee) of up to 90% in the reaction between cyclohexanone (B45756) and 4-nitrobenzaldehyde. researchgate.netresearchgate.net

A noteworthy finding in the application of these hybrid catalysts is their influence on the stereoselectivity of the aldol reaction. researchgate.netresearchgate.net While L-proline alone typically catalyzes the aldol reaction with anti-stereoselectivity, the hybridization of L-proline with the this compound scaffold resulted in a switch of diastereoselectivity, yielding syn aldol products as the major isomer. researchgate.netresearchgate.netresearchgate.net This demonstrates that the bulky and conformationally restricted alkaloid backbone plays a crucial role in the transition state assembly, dictating the facial selectivity of the electrophilic attack on the enamine intermediate.

The enantioselectivity is also significantly influenced by the catalyst structure. In the reaction of cyclohexanone with 4-nitrobenzaldehyde, a catalyst loading of 30 mol% of a specific this compound-prolinamide derivative achieved up to 90% ee. researchgate.netresearchgate.net

Table 1: Stereochemical Outcome of Aldol Reaction with Different Catalysts

| Catalyst | Reactants | Major Diastereomer | Enantiomeric Excess (ee) |

|---|---|---|---|

| L-proline | Cyclohexanone + 4-Nitrobenzaldehyde | anti | Not Specified |

Data sourced from Naeimi, S. S., et al. (2022). researchgate.netresearchgate.net

The efficiency and selectivity of the aldol reactions catalyzed by this compound-prolinamide derivatives are sensitive to various reaction parameters. researchgate.netnih.gov Systematic studies have been conducted by varying the solvent, temperature, and molar ratios of the reactants and catalyst to optimize the reaction conditions. researchgate.netresearchgate.netresearchgate.net The choice of solvent can significantly impact the solubility of the catalyst and the stability of the transition states, thereby affecting both the reaction rate and the stereochemical outcome. nih.gov Similarly, temperature can influence the enantioselectivity; lower temperatures often lead to higher enantiomeric excess, although this can sometimes come at the cost of a slower reaction rate. nih.gov The molar ratio of the catalyst is also a critical factor, with studies indicating that a higher catalyst loading (e.g., 30 mol%) can be necessary to achieve optimal results. researchgate.netresearchgate.net

Table 2: Investigated Parameters for Aldol Reaction Optimization

| Parameter | Variation | Purpose |

|---|---|---|

| Solvent | Various organic solvents tested | To assess the impact on catalyst solubility and transition state stability. researchgate.netresearchgate.net |

| Temperature | Varied reaction temperatures | To determine the effect on enantioselectivity and reaction rate. researchgate.netresearchgate.net |

The core concept behind the catalytic activity of these derivatives is the hybridization of the this compound scaffold with another well-established chiral catalyst, L-proline. researchgate.netresearchgate.netresearchgate.net This strategy creates a bifunctional organocatalyst. The L-proline moiety engages in the primary catalytic cycle by forming an enamine with the ketone donor. mdpi.commdpi.com Simultaneously, the chiral environment provided by the bulky this compound backbone directs the approach of the aldehyde electrophile. researchgate.netresearchgate.net This synergistic interaction between the two chiral components is responsible for the observed catalytic activity and, most importantly, the ability to control the stereochemical outcome of the reaction, leading to the formation of specific stereoisomers. researchgate.netresearchgate.netresearchgate.net This approach of combining different chiral elements into a single molecular framework is a powerful strategy in the design of new and more effective organocatalysts. rsc.org

Advanced Analytical and Characterization Approaches in Research

Determination of Enantiomeric Excess (ee) and Chiral Purity

The determination of enantiomeric excess (ee) is a critical measure of the chiral purity of (R)-tetrahydropapaverine. Enantiomeric excess is a measurement of the purity of a chiral substance, reflecting the degree to which one enantiomer is present in greater amounts than the other. It is calculated as the absolute difference between the mole fractions of the two enantiomers. A variety of analytical methods are employed to accurately quantify the enantiomeric composition of tetrahydropapaverine samples.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for separating enantiomers and determining their respective proportions. chromatographyonline.comu-tokyo.ac.jp Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak AD and Chiralcel OD), have proven effective in resolving the enantiomers of tetrahydropapaverine and its derivatives. mdpi.com The choice of mobile phase, often a mixture of a nonpolar solvent like n-hexane and an alcohol such as isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. chromatographyonline.comu-tokyo.ac.jp For basic compounds like tetrahydropapaverine, the addition of a small amount of an amine, such as diethylamine, to the mobile phase can improve peak shape and resolution. chromatographyonline.commdpi.com

In a practical synthesis of this compound, chiral HPLC was utilized to confirm the enantiomeric excess of the final product. acs.org A resolution process using N-acetyl-d-phenylalanine as a resolving agent yielded this compound with an impressive 98.0% ee on a large scale. acs.org Another study reported achieving an enantiomeric excess of 90% to 99% for (+)-tetrahydropapaverine, which corresponds to the (R)-enantiomer, using (+) or (−) 2-(2,4-dichlorophenoxy)-propionic acid as the resolving agent. google.com

Capillary electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and minimal sample consumption. dntb.gov.ua The use of chiral selectors, particularly cyclodextrins, in the running buffer enables the separation of enantiomers based on their differential interactions with the selector. mdpi.comnih.gov For tetrahydropapaverine derivatives, anionic cyclodextrins have been shown to be highly effective chiral selectors in CE. mdpi.comnih.gov

Circular dichroism (CD) spectroscopy is also a valuable tool for assessing chiral purity. nih.gov CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is unique to a specific enantiomer, and its intensity is proportional to the enantiomeric excess. This technique can be used in conjunction with HPLC (HPLC-CD) to provide highly accurate determinations of ee. nih.gov

Table 1: Chiral HPLC Methods for Tetrahydropapaverine Derivatives

| Chiral Stationary Phase | Mobile Phase | Application | Reference |

| Chiralpak AD | Methanol:Diethylamine (100:0.1) | Separation of norlaudanosine enantiomers | mdpi.com |

| Chiralcel OD | Methanol:Diethylamine (100:0.1) | Separation of norlaudanosine enantiomers | mdpi.com |

| Polysaccharide-based | n-Hexane/2-Propanol or n-Hexane/Ethanol | General screening for basic chiral drugs | chromatographyonline.com |

| Not specified | Not specified | Determination of 98.0% ee for this compound | acs.org |

Spectroscopic and Chromatographic Methods for Structural Confirmation and Purity Assessment in Research Contexts

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural confirmation and purity assessment of this compound in a research setting. These methods provide detailed information about the molecular structure, connectivity of atoms, and the presence of any impurities. torontech.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the number and types of protons and their neighboring atoms. ¹³C NMR provides information on the carbon framework of the molecule. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons, further confirming the structure. For instance, ¹H-NMR and mass spectrometric studies have been instrumental in characterizing tetrahydropterins, which share some structural analysis principles. uni-konstanz.de

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecule. acs.org This is crucial for confirming the molecular formula, C₂₀H₂₅NO₄. nih.gov

High-Performance Liquid Chromatography (HPLC): In addition to its use in chiral separations, HPLC is a primary method for assessing the purity of this compound. torontech.comjfda-online.com By using a suitable column and mobile phase, HPLC can separate the main compound from any impurities, which may include starting materials, by-products, or degradation products. jfda-online.comru.nl The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. torontech.com A study on the synthesis of this compound reported achieving a purity of 98.1% as determined by HPLC. acs.org

Table 2: Spectroscopic Data for Tetrahydropapaverine

| Technique | Data Type | Observation | Reference |

| ¹H NMR | Spectroscopic Data | Used to confirm the structure of THP and its derivatives. | |

| ¹³C NMR | Spectroscopic Data | Used to confirm the structure of THP and its derivatives. | |

| HRMS | Mass Data | Confirms molecular formula and weight. | acs.org |

| HPLC | Purity Assessment | Achieved purity of 98.1% in a synthesis process. | acs.org |

X-ray Crystallography for Structural and Mechanistic Insights

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. thepharmajournal.com This method provides definitive information about bond lengths, bond angles, and the absolute configuration of chiral centers, making it the gold standard for structural elucidation. thepharmajournal.comwustl.edu

In the context of this compound, X-ray crystallography can be used to obtain its crystal structure, providing unequivocal proof of its (R)-configuration. Furthermore, this technique is invaluable for studying the interactions of this compound with other molecules, such as enzymes. memtein.com By co-crystallizing this compound with a target protein, it is possible to obtain a detailed picture of the enzyme-ligand complex at the atomic level. rcsb.orgnih.gov

A notable example is the crystal structure of pavine (B1216701) N-methyltransferase (PavNMT) from Thalictrum flavum in a complex with S-adenosylhomocysteine (SAH) and both (S)- and this compound. rcsb.orgnih.gov This structural study revealed key features of substrate recognition within the enzyme's active site. nih.govproteopedia.org The crystal structure showed that the binding of the (R)-isomer occurs in a non-productive mode, which may explain the observed substrate inhibition at higher concentrations of the racemic substrate. nih.gov Such insights are crucial for understanding the enzyme's mechanism and substrate specificity, and can guide protein engineering efforts. frontiersin.org

Table 3: Crystallographic Data for Pavine N-methyltransferase in Complex with Tetrahydropapaverine

| PDB ID | Moiety | Method | Resolution (Å) | R-Value Free | R-Value Work | Reference |

| 5KOK | Pavine N-methyltransferase, S-adenosylhomocysteine, (S)-tetrahydropapaverine, this compound | X-RAY DIFFRACTION | 1.79 | 0.199 | 0.163 | rcsb.org |

This detailed structural information obtained from X-ray crystallography provides a powerful framework for understanding the biological activity of this compound and for the rational design of new molecules with specific biological functions. frontiersin.org

Future Research Directions and Challenges

Development of Novel and Greener Synthetic Routes for (R)-Tetrahydropapaverine

The chemical synthesis of this compound is well-established, but there is a continuous drive to develop more environmentally friendly and efficient methods. Current strategies often rely on either the resolution of racemic tetrahydropapaverine or the asymmetric hydrogenation of a 3,4-dihydroisoquinoline (B110456) precursor using transition-metal catalysts like ruthenium and rhodium. acs.org While effective, these methods can involve costly and toxic heavy metals.

Future research is focused on creating "greener" synthetic pathways. This includes the development of novel organocatalysts, which are small organic molecules that can drive asymmetric reactions without the need for metals. researchgate.netresearchgate.net For instance, prolinamide derivatives of this compound have been explored as organocatalysts in asymmetric aldol (B89426) reactions, demonstrating the potential for the molecule to beget its own class of catalysts. researchgate.net Another promising area is the use of biocatalysis, where enzymes are used to perform key synthetic steps with high stereoselectivity under mild conditions. acs.org The development of practical and efficient syntheses of N-halo compounds could also offer new routes for derivatization and synthesis. researchgate.net

Further Elucidation of Undiscovered Enzymes in Biosynthetic Pathways

Despite significant advances, the complete biosynthetic pathway of papaverine (B1678415), for which tetrahydropapaverine is a precursor, remains partially elusive in plants like Papaver somniferum. pnas.orgnih.gov There is evidence for both N-desmethylated and N-methylated routes to papaverine, but key enzymes in both pathways are yet to be fully characterized. pnas.orgnih.gov For example, in the N-desmethylated route, the enzyme responsible for hydroxylating the 3' position of the 1-benzylisoquinoline (B1618099) scaffold is unknown. nih.gov Similarly, in the N-methylated pathway, the N-demethylating enzyme has not been identified. nih.gov

Future research will heavily rely on a combination of transcriptomics, proteomics, and metabolomics to identify and characterize these missing enzymatic links. frontiersin.orgnih.gov The integration of multi-omics approaches is a powerful tool for analyzing biosynthetic pathways and discovering novel enzymes. frontiersin.org For instance, comparative transcriptomics of different benzylisoquinoline alkaloid-producing plants can help identify candidate genes for uncharacterized enzymatic steps. nih.gov The successful elucidation of these enzymes will not only provide a complete picture of how plants produce these important compounds but will also furnish new biocatalysts for use in engineered microbial systems. A deeper understanding of the mechanism of formation for (R)-enantiospecific benzylisoquinoline alkaloids is also a key area of future study. frontiersin.org

Enhancing Microbial Production Yields and Efficiency for Sustainable Supply

The production of this compound and other benzylisoquinoline alkaloids in engineered microorganisms like Saccharomyces cerevisiae (yeast) and Escherichia coli offers a promising and sustainable alternative to plant extraction or chemical synthesis. nih.govbohrium.com However, a major challenge is the relatively low yield of the final product. frontiersin.orgfrontiersin.org The biosynthesis of complex molecules like tetrahydropapaverine involves long, multi-step pathways with numerous enzymes, making optimization difficult. nih.govfrontiersin.org

Several strategies are being explored to enhance microbial production. These include:

Metabolic Engineering and Pathway Optimization: This involves fine-tuning the expression of pathway enzymes, eliminating competing metabolic pathways, and increasing the supply of precursor molecules. nih.govrug.nl For example, knocking out multidrug resistance transporters in yeast has been shown to increase the accumulation of tetrahydropapaverine. pnas.orgnih.govpnas.org

Protein Engineering: Modifying enzymes to improve their activity, stability, or substrate specificity is a key strategy. pnas.orgnih.gov For instance, variants of N-methylcoclaurine hydroxylase and scoulerine (B1208951) 9-O-methyltransferase have been engineered to enable de novo biosynthesis of (S)-tetrahydropapaverine in yeast. pnas.orgpnas.org

Fermentation Process Optimization: Optimizing culture conditions, such as media composition and feeding strategies, can significantly improve product yields. frontiersin.org Stepwise fermentation, where different parts of a biosynthetic pathway are carried out in separate microbial strains, has also shown promise. bohrium.comresearchgate.net

Development of Biosensors: High-throughput screening of large libraries of engineered microbial strains is often necessary to find high-producing variants. frontiersin.org The development of transcription factor-based biosensors that can detect the target molecule allows for rapid and efficient screening. frontiersin.org

A key challenge is the functional expression of plant-derived enzymes, particularly cytochrome P450s, in microbial hosts. researchgate.net Overcoming these bottlenecks through a combination of synthetic biology, metabolic engineering, and process optimization is crucial for achieving economically viable microbial production of this compound.

Exploration of New Catalytic Applications for this compound Derivatives

Beyond its role as a synthetic intermediate, this compound and its derivatives are being explored as chiral ligands and organocatalysts in asymmetric synthesis. The rigid, chiral scaffold of the tetrahydropapaverine molecule makes it an attractive starting point for the design of new catalysts.

Recent research has shown that prolinamide derivatives of this compound can act as organocatalysts in the asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. researchgate.netresearchgate.netresearchgate.net Interestingly, the hybridization of L-proline with this compound led to a reversal of the typical stereoselectivity observed with proline alone, highlighting the significant influence of the tetrahydropapaverine scaffold. researchgate.net

Future research in this area will likely focus on:

Synthesis of a broader range of derivatives: Modifying the functional groups on the tetrahydropapaverine core can lead to catalysts with improved activity and selectivity for a wider variety of chemical transformations.

Application in other asymmetric reactions: Exploring the use of these new catalysts in other important reactions, such as Michael additions, Mannich reactions, and cycloadditions. researchgate.net

Immobilization of catalysts: Attaching the this compound-based catalysts to solid supports would allow for easier separation and recycling, making the catalytic process more sustainable.

The development of novel, highly efficient, and recyclable catalysts from a renewable resource like this compound is a highly attractive prospect for green chemistry.

Computational and Theoretical Studies on Reactivity and Stereoselectivity of this compound in Chemical and Enzymatic Processes

Computational and theoretical chemistry are becoming increasingly powerful tools for understanding and predicting the behavior of molecules in chemical and biological systems. In the context of this compound, these methods can provide valuable insights that complement experimental studies.

Key areas of future computational research include:

Mechanism of Catalysis: Computational modeling can be used to elucidate the detailed reaction mechanisms of both chemical and enzymatic reactions involving this compound. This includes understanding the origin of stereoselectivity in asymmetric catalysis using this compound-derived catalysts. researchgate.net

Enzyme-Substrate Interactions: Molecular docking and molecular dynamics simulations can be used to study how this compound and its precursors and derivatives bind to the active sites of enzymes. nih.govacs.org This information is crucial for understanding enzyme function and for guiding protein engineering efforts to improve catalytic efficiency. frontiersin.org For example, computational studies have been used to create pharmacophore models and confirm structure-activity relationship results for tetrahydroisoquinoline derivatives. researchgate.net

Retrobiosynthesis and Pathway Design: Computational tools can aid in the design of novel biosynthetic pathways by predicting the feasibility of enzymatic reactions and identifying potential enzymes from genomic databases. rug.nlresearchgate.net

A significant challenge in this area is the accuracy of the computational models and the computational cost of the simulations, especially for large and complex systems like enzymes. However, as computational methods and hardware continue to improve, theoretical studies will play an increasingly important role in advancing our understanding and application of this compound.

Q & A

Q. What are the key physicochemical properties of (R)-tetrahydropapaverine, and how do they influence experimental design?

this compound hydrochloride (CAS 6429-04-5) has a molecular weight of 379.88 g/mol (CHNO·HCl) and exhibits distinct solubility profiles: ≥76 mg/mL in water, ≥7 mg/mL in DMSO, and <1 mg/mL in ethanol . Stability varies with storage conditions: powder remains stable for 2 years at -20°C, while DMSO solutions degrade within 1 week at -4°C or 1 month at -80°C . These properties necessitate careful solvent selection for in vitro assays (e.g., aqueous buffers for high-concentration studies) and strict temperature controls during long-term storage.

Q. What analytical techniques are recommended for characterizing this compound enantiomeric purity?

Chiral HPLC or circular dichroism (CD) spectroscopy are critical for distinguishing (R)- and (S)-enantiomers. For example, CD spectroscopy can detect stereospecific electronic transitions in the 200–300 nm range, while chiral columns (e.g., Chiralpak® IA) with polar organic mobile phases resolve enantiomers based on hydrogen-bonding interactions . Mass spectrometry (e.g., MALDI-Orbitrap) coupled with isotopic labeling may further validate biosynthetic intermediates .

Q. How does this compound interact with biological systems in preliminary assays?

this compound inhibits serotonin biosynthesis in murine mastocytoma P815 cells (IC = 7.5 μM) by reducing tryptophan hydroxylase activity (IC = 5.7 μM) . Neurotoxicity in dopamine neurons has been observed, likely via oxidative stress mechanisms, though detailed pharmacological profiles remain understudied . Dose-response assays in neuronal cell lines (e.g., SH-SY5Y) with ROS scavengers (e.g., N-acetylcysteine) are recommended to dissect toxicity pathways.

Advanced Research Questions

Q. How can this compound derivatives be optimized for asymmetric catalysis in organic synthesis?

Prolinamide hybrid derivatives of this compound act as organocatalysts in Aldol reactions, achieving up to 90% enantiomeric excess (ee) in cyclohexanone-4-nitrobenzaldehyde reactions . Key variables include:

- Solvent polarity : Non-polar solvents (e.g., toluene) enhance stereoselectivity.

- Catalyst loading : 30 mol% optimizes yield without side-product formation.

- Temperature : Reactions at 0°C improve ee by reducing thermal racemization . A table summarizing catalytic performance under varying conditions:

| Solvent | Temp (°C) | Catalyst Loading (mol%) | ee (%) |

|---|---|---|---|

| Toluene | 0 | 30 | 90 |

| Ethanol | 25 | 30 | 75 |

| DMSO | 25 | 30 | 60 |

Q. What strategies improve heterologous biosynthesis yields of this compound in microbial systems?

In S. cerevisiae, knockout of multidrug resistance (MDR) transporters (e.g., PDR5) reduces intermediate efflux, increasing pathway flux by ~3-fold . Protein engineering of non-native enzymes (e.g., cytochrome P450 homologs) enhances activity on pathway intermediates, while fed-batch fermentation with controlled oxygenation stabilizes alkaloid precursors . Metabolomic profiling (LC-HRMS) and C-labeled precursor tracing are critical for pathway validation .

Q. How do computational methods elucidate this compound’s role in enzyme-substrate interactions?

Molecular docking and density functional theory (DFT) simulations reveal that this compound binds pavine N-methyltransferase (PDB: 5KOK) via hydrophobic interactions with Phe-124 and hydrogen bonding with Asp-88 . Free energy calculations (e.g., MM-GBSA) predict binding affinities (ΔG = -8.2 kcal/mol), guiding mutagenesis studies to enhance catalytic efficiency .

Methodological Considerations

Q. How should researchers address contradictions in reported biological activities of this compound?

Discrepancies in neurotoxicity or enzyme inhibition data may arise from enantiomeric impurities or cell-line specificity. Rigorous enantiomeric purity validation (via chiral chromatography) and standardized assay conditions (e.g., identical ATP concentrations in kinase assays) are essential . Meta-analysis of literature data using tools like PRISMA can identify confounding variables (e.g., solvent effects in in vitro assays) .

Q. What steps ensure reproducibility in synthesizing this compound derivatives?

- Documentation : Detailed reaction logs (time, temperature, solvent batches) and NMR spectra (with H, C, DEPT-135) must accompany synthetic protocols .

- Control experiments : Racemic mixtures should be tested to confirm stereoselectivity of catalytic systems .

- Data sharing : Raw chromatograms and crystallographic data (e.g., CIF files) should be archived in repositories like Zenodo or Figshare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.